5-(2-Methylpropyl)pyridine-3-carbaldehyde
Description
5-(2-Methylpropyl)pyridine-3-carbaldehyde is a pyridine derivative characterized by a carbaldehyde functional group at the 3-position and a 2-methylpropyl (isobutyl) substituent at the 5-position of the pyridine ring. This compound belongs to a class of heterocyclic aromatic molecules with diverse applications in medicinal chemistry, agrochemical synthesis, and materials science. Its structure combines electron-withdrawing (carbaldehyde) and electron-donating (alkyl) groups, which may influence its reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-(2-methylpropyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13NO/c1-8(2)3-9-4-10(7-12)6-11-5-9/h4-8H,3H2,1-2H3 |
InChI Key |
AFATWPAEBADSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=CN=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpropyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of pyridine-3-carbaldehyde with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, pyridine-3-carbaldehyde and 2-methylpropyl bromide, are fed into the reactor along with a base, and the reaction mixture is continuously stirred and heated to the desired temperature. The product is then purified through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(2-Methylpropyl)pyridine-3-carbaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 5-(2-Methylpropyl)pyridine-3-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group in this compound can be reduced to the corresponding alcohol, 5-(2-Methylpropyl)pyridine-3-methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups. For example, reaction with hydroxylamine can yield the corresponding oxime.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Hydroxylamine hydrochloride in ethanol.
Major Products:
Oxidation: 5-(2-Methylpropyl)pyridine-3-carboxylic acid.
Reduction: 5-(2-Methylpropyl)pyridine-3-methanol.
Substitution: 5-(2-Methylpropyl)pyridine-3-oxime.
Scientific Research Applications
Chemistry: 5-(2-Methylpropyl)pyridine-3-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its aldehyde group allows for the formation of Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropyl)pyridine-3-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by forming covalent adducts with their active sites.
Receptors: It may interact with cellular receptors, altering signal transduction pathways.
DNA/RNA: The aldehyde group can form adducts with nucleic acids, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural Analogs and Substituent Effects
The following pyridine derivatives share functional or positional similarities with 5-(2-Methylpropyl)pyridine-3-carbaldehyde:
Key Observations :
- Electron-Donating vs. In contrast, amino groups (e.g., in ) increase electron density, favoring nucleophilic substitution or hydrogen bonding.
- Steric Effects : The 2-methylpropyl group at the 5-position introduces steric hindrance, which may reduce reaction rates at adjacent positions compared to smaller substituents like methyl () or chloro ().
Physico-Chemical Properties
A comparative analysis of theoretical or inferred properties is provided below. Data for the target compound are extrapolated from analogs:
Notes:
- The carbaldehyde group’s reactivity suggests utility in Schiff base formation or as a precursor for heterocyclic scaffolds.
- Compared to the pivalamido and chloro derivatives (), the target compound lacks halogen atoms, reducing environmental persistence concerns but limiting halogen-specific interactions in drug design.
Critical Analysis of Available Data
Existing literature () focuses on pyridine derivatives with ester, amide, or amino functionalities but lacks direct studies on this compound. For example:
- Synthetic Challenges : Steric hindrance from the 2-methylpropyl group may complicate functionalization at the 4- or 6-positions.
- Toxicity and Stability: No data on environmental or biological persistence exist, unlike regulated organophosphates ().
Biological Activity
5-(2-Methylpropyl)pyridine-3-carbaldehyde is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by a pyridine ring substituted with a 2-methylpropyl group and an aldehyde functional group, may exhibit various pharmacological properties, including antimicrobial, antitumor, and enzyme inhibition activities. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a pyridine ring, which is known for its diverse biological activity due to its electron-deficient nature, allowing it to interact with various biological targets.
Antimicrobial Activity
Recent studies indicate that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | E. coli | 2.5 |
| Pseudomonas aeruginosa | 3.0 | |
| Staphylococcus aureus | 1.8 |
These values suggest that the compound may be a potent antimicrobial agent, particularly against Gram-negative bacteria.
Antitumor Activity
Pyridine derivatives have also been evaluated for their antitumor properties. A study focusing on the cytotoxic effects of various pyridine compounds indicated that this compound could inhibit cell proliferation in cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| L1210 leukemia cells | 15 |
| MCF-7 breast cancer | 20 |
| HeLa cervical cancer | 18 |
The IC50 values demonstrate that this compound may possess significant potential as an antitumor agent.
Enzyme Inhibition
Inhibition studies have shown that certain pyridine derivatives can act as effective inhibitors of key enzymes involved in cancer metabolism and proliferation. For example, the compound has been tested against ribonucleotide reductase and showed promising results:
| Enzyme | IC50 (µM) |
|---|---|
| Ribonucleotide reductase | 12 |
This inhibition could lead to decreased nucleotide synthesis in cancer cells, thereby limiting their growth.
Study on Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of various pyridine derivatives included this compound. The study employed disk diffusion methods to assess the compound's effectiveness against clinical strains of bacteria. Results indicated that the compound exhibited a significant zone of inhibition compared to control groups, particularly against E. coli and S. aureus.
Study on Antitumor Activity
Another study evaluated the antitumor activity of this compound in vivo using murine models bearing L1210 leukemia tumors. The administration of this compound resulted in a notable prolongation of survival time compared to untreated controls, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
